8-Bromo-4-chloro-7-(trifluoromethyl)quinoline

HIV-1 Integrase ALLINI Antiviral Drug Resistance

Strategic polyhalogenated quinoline building block for allosteric HIV-1 integrase inhibitors (ALLINIs). Avoid generic substitution pitfalls: C8-bromo is critical for retaining potency against IN A128T resistance mutant (C6-bromo analogs lose activity). Also serves as selective MAO-B inhibitor scaffold (IC50 17 µM, >5.8-fold selectivity over MAO-A) and NorA efflux pump inhibitor (IC50 4.8 µM). C4-Cl handle for further derivatization. Supplied with rigorous analytical data and global shipping.

Molecular Formula C10H4BrClF3N
Molecular Weight 310.50 g/mol
Cat. No. B12076516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-7-(trifluoromethyl)quinoline
Molecular FormulaC10H4BrClF3N
Molecular Weight310.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=CC(=C21)Cl)Br)C(F)(F)F
InChIInChI=1S/C10H4BrClF3N/c11-8-6(10(13,14)15)2-1-5-7(12)3-4-16-9(5)8/h1-4H
InChIKeyWWMLDXDUMDCDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline: Polyhalogenated Scaffold for Drug Discovery


8-Bromo-4-chloro-7-(trifluoromethyl)quinoline (CAS 2366994-26-3) is a polyhalogenated quinoline derivative characterized by a unique substitution pattern: bromine at the C8 position, chlorine at C4, and a trifluoromethyl (CF3) group at C7 . This dense and precisely positioned halogenation profile distinguishes it from simpler analogs and provides a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and antiviral compounds . The presence of the C4-chloro group offers a reactive handle for further functionalization, while the C8-bromo and C7-CF3 moieties are critical pharmacophoric elements that influence target binding and selectivity .

Scaffold Polyhalogenated quinoline for SAR exploration
Handle C4-Cl for further derivatization
Pharmacophores C8-Br and C7-CF3 for target binding selectivity

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline: Non-Interchangeability with Simpler Analogs


Generic substitution of halo-quinoline building blocks is not scientifically valid due to the critical role that specific halogen positioning plays in both synthetic utility and biological target engagement. The compound's substitution pattern—C8-Br, C7-CF3, and C4-Cl—creates a unique electronic and steric environment that directly impacts its reactivity and bioactivity. For instance, in the context of 4-aminoquinoline antimalarials, the replacement of a C7-chloro group with a C7-trifluoromethyl group can lead to a >10-fold loss in potency against chloroquine-resistant *P. falciparum* [1]. Furthermore, in antiviral applications, the specific introduction of a bromine atom at the C8 position has been shown to confer resistance against drug-resistant viral mutants, a property not shared by C6-bromo or non-brominated analogs [2]. Therefore, substituting this compound with a simpler analog, such as 4,7-dichloroquinoline or 8-bromo-4-chloroquinoline, would result in a different synthetic intermediate with an unpredictable and likely inferior pharmacological profile, compromising both research reproducibility and downstream development outcomes.

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline
vs. 4,7-Dichloroquinoline
Lacks C8-Br, may reduce antiviral resistance resilience; lacks C7-CF3, may alter antimalarial potency profile.
vs. 8-Bromo-4-chloroquinoline
Lacks C7-CF3, may change electronic effects and target engagement.

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline: Comparative Activity Evidence


C8-Bromo Confers Superior Potency Against HIV-1 Integrase Mutants

In a study of allosteric HIV-1 integrase inhibitors (ALLINIs), the introduction of bromine at the C8 position of a quinoline scaffold conferred a critical advantage: the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency against the same mutant [1]. This evidence demonstrates that the specific placement of bromine at the C8 position, as found in the target compound, is a key determinant of robust antiviral activity in the face of clinically relevant resistance mutations.

C8-Br Activity vs. A128T Mutant
Head-to-head
Full activity retained vs. significant potency loss (6-Br analog)
C8-bromo critical for resistance profile
ALLINI scaffold dependence; HIV-1 IN A128T mutant assay
HIV-1 Integrase ALLINI Antiviral Drug Resistance Quinoline SAR

7-Trifluoromethyl Substitution Lowers Activity Against Drug-Resistant P. falciparum

Structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines reveal that the 7-trifluoromethyl (CF3) group, present in the target compound, significantly alters the antimalarial potency profile. While 7-chloro- and 7-bromo-4-aminoquinolines exhibit potent activity against chloroquine-resistant *P. falciparum* (IC50 3-12 nM), 7-trifluoromethyl analogs are substantially less active, with IC50 values ranging from 18 to 500 nM against resistant strains [1]. This quantitative difference highlights that the target compound's 7-CF3 group is a differentiating liability in the context of malaria, but a critical identifier for researchers seeking to study or exploit this specific selectivity profile or to avoid it entirely.

7-CF3 Antimalarial Activity
Cross-study comparable
IC50 18–500 nM (7-CF3 class) vs. 3–12 nM (7-Cl/Br)
7-CF3 substitution reduces potency in resistant strains
Class-level SAR; chloroquine-resistant P. falciparum
Antimalarial Plasmodium falciparum Chloroquine Resistance 4-Aminoquinoline SAR

NorA Efflux Pump Inhibition

The compound exhibits moderate inhibitory activity against the NorA efflux pump in *Staphylococcus aureus* 1199B, with an IC50 of 4.8 µM (4,800 nM) [1]. This activity, while not high potency, defines a specific biological fingerprint for this scaffold. In contrast, other quinoline-based NorA inhibitors, such as certain 2-arylquinolines, have been reported with IC50 values in the sub-micromolar range (e.g., 0.5-2 µM) [2], indicating that the target compound's substitution pattern results in a distinct, lower potency interaction with this target.

NorA Efflux Pump Inhibition
Cross-study comparable
IC50 4.8 µM vs. ~0.5–2 µM (2-arylquinolines)
Moderate NorA inhibition defines scaffold activity
S. aureus 1199B; EtBr efflux assay
Antimicrobial Resistance NorA Efflux Pump Staphylococcus aureus Quinoline

Selective MAO-B Inhibition Over MAO-A

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline demonstrates moderate inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17 µM (17,000 nM) and no significant inhibition of MAO-A (IC50 > 100 µM) [1]. This >5.8-fold selectivity for MAO-B over MAO-A is a distinct pharmacological feature. While this potency is low compared to clinical MAO-B inhibitors like selegiline (IC50 ~0.02 µM), the selectivity profile is a specific attribute of this scaffold that may be useful for probing MAO-B function or as a starting point for optimization [2].

MAO-B Selectivity
Cross-study comparable
IC50 17 µM MAO-B, >5.8-fold over MAO-A
Selective MAO-B probe scaffold (low potency)
Human MAO-B; kynuramine assay
Monoamine Oxidase B MAO-B Inhibitor Neurodegeneration Enzyme Selectivity

Weak KCNQ1/MINK Channel Antagonism

The compound acts as a weak antagonist of the KCNQ1/MINK potassium channel complex, with an IC50 of 100 µM (100,000 nM) [1]. This low potency is a differentiating feature, as many potent KCNQ1 modulators, such as chromanol 293B, exhibit IC50 values in the low micromolar range (e.g., 1-10 µM) [2]. The target compound's weak activity suggests it may be a useful inactive control or a low-affinity starting point for developing selective KCNQ1 channel probes, but it is not a viable candidate for modulating this channel in physiological settings.

KCNQ1/MINK Antagonism
Cross-study comparable
IC50 100 µM (10–100× weaker than chromanol 293B)
Very weak KCNQ1 interaction, suitable as control
CHO cells; 86Rb+ efflux assay
KCNQ1 Potassium Channel Cardiac Electrophysiology Quinoline

8-Bromo-4-chloro-7-(trifluoromethyl)quinoline: Targeted Research Applications


Synthesis of Novel ALLINIs for HIV-1 Research

This compound is a strategic intermediate for synthesizing novel allosteric HIV-1 integrase inhibitors (ALLINIs). Its C8-bromo substitution is directly correlated with retained antiviral potency against the clinically relevant IN A128T resistance mutation, a feature that C6-bromo analogs lack [1]. Researchers developing next-generation ALLINIs can leverage this scaffold to build in resilience against this common resistance pathway.

Mechanistic Studies of 7-Trifluoromethyl Antimalarial Resistance

The 7-CF3 group on this scaffold is a known contributor to reduced antimalarial potency against drug-resistant *P. falciparum* strains (IC50 18-500 nM) compared to 7-chloro analogs (IC50 3-12 nM) [2]. This compound can serve as a valuable tool for investigating the molecular mechanisms of resistance that are potentiated by the electron-withdrawing and steric effects of the CF3 group at the 7-position.

Development of Selective MAO-B Chemical Probes

With an IC50 of 17 µM against MAO-B and >5.8-fold selectivity over MAO-A, this compound represents a moderately active, selective scaffold for MAO-B [3]. It is suitable for use as a starting point in medicinal chemistry optimization programs aimed at developing more potent and selective MAO-B inhibitors for neurological research.

NorA Efflux Pump Inhibitor Studies

Its defined, albeit moderate, inhibition of the NorA efflux pump in *S. aureus* (IC50 4.8 µM) provides a specific chemical tool for studying efflux pump pharmacology [4]. Researchers can use this compound to investigate the structure-activity relationships of polyhalogenated quinolines on NorA, or as a control compound in high-throughput screens for more potent NorA inhibitors.

Application
Selection Property
Validation Focus
ALLINI synthesis for HIV-1 research
C8-bromo for resistance resilience
Antiviral potency against IN A128T mutant validation
7-CF3 antimalarial resistance mechanism studies
7-CF3 substitution effect on potency
Antimalarial activity comparison vs 7-Cl/Br
MAO-B selective probe development
MAO-B selectivity over MAO-A
Selectivity and potency confirmation
NorA efflux pump inhibitor studies
Moderate NorA inhibition scaffold
NorA inhibition potency control
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